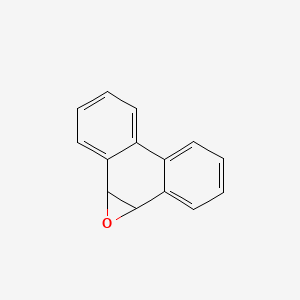

9,10-Epoxy-9,10-dihydrophenanthrene

描述

Significance of Arene Oxides and Polycyclic Aromatic Hydrocarbon Epoxides in Organic Chemistry and Biochemistry

Arene oxides, or arene epoxides, are a class of compounds featuring a highly reactive three-membered epoxide ring fused to an aromatic system. numberanalytics.comwikipedia.org This structural motif makes them pivotal intermediates in both synthetic organic chemistry and critical biological processes. numberanalytics.comnumberanalytics.com In synthetic chemistry, their strained ring is susceptible to ring-opening reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures found in natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

In biochemistry, arene oxides and the epoxides of polycyclic aromatic hydrocarbons (PAHs) are well-established as key intermediates in the metabolism of aromatic compounds. numberanalytics.comnih.gov When PAHs enter the body, cellular enzymes, primarily cytochrome P450 monooxygenases, oxidize them to form epoxides. nih.govnih.gov This process is intended to increase water solubility to facilitate excretion, serving as a detoxification pathway. nih.gov However, this metabolic activation can also generate highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA and proteins. nih.gov This binding can lead to mutations and initiate the process of carcinogenesis, which is the primary mechanism behind the toxicity and cancer-causing properties of many PAHs. cdc.govnih.gov The location of the epoxide on the aromatic framework, such as in a "bay-region" versus a "K-region," dramatically influences its chemical reactivity and subsequent biological activity. cdc.gov

Positional Importance of 9,10-Epoxy-9,10-dihydrophenanthrene as a Model Substrate in Mechanistic Studies

This compound serves as a crucial model substrate in studies aimed at understanding the mechanisms of PAH metabolism and carcinogenicity. Its significance stems from its identity as a "K-region" epoxide. The "bay-region theory" successfully predicts that the most potent carcinogenic metabolites of PAHs are typically diol epoxides located in the sterically hindered "bay-region" of the molecule. cdc.govnih.gov In contrast, K-region epoxides like this compound are generally less mutagenic and carcinogenic. oup.com This difference in biological activity makes it an ideal compound for comparative studies to elucidate the structural and electronic factors that govern the reactivity and toxicity of PAH metabolites.

Research has confirmed that this compound is an intermediate in the metabolism of phenanthrene (B1679779). nih.govnih.gov Studies using rat liver homogenates demonstrated that the epoxide is converted by the enzyme epoxide hydrolase into trans-9,10-dihydro-9,10-dihydroxyphenanthrene. nih.govnih.gov This enzymatic hydration is a key detoxification step. The epoxide also reacts with glutathione (B108866), another important metabolic pathway. nih.govnih.gov These reactions provide direct evidence for the role of arene oxides in the biotransformation of PAHs and highlight the compound's utility in probing the specific functions of metabolizing enzymes. nih.gov

Interactive Table: Metabolic Fate of this compound in Rats

| Metabolite | Conjugate Form | Reference |

| trans-9,10-Dihydro-9,10-dihydroxyphenanthrene | Excreted as conjugates | nih.govnih.gov |

| N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine | Mercapturic acid derivative | nih.govnih.gov |

| 9-Hydroxyphenanthrene | Formed via rearrangement of the epoxide | nih.gov |

| 9-Phenanthryl sulphate | Minor metabolite | nih.govnih.gov |

| 9-Hydroxy-10-phenanthryl sulphate | Minor metabolite | nih.gov |

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of this compound and its parent structure, 9,10-dihydrophenanthrene (B48381), continues in several areas of chemical science. It remains a benchmark compound for studies on the mechanisms of chemical carcinogenesis and the enzymatic pathways involved in detoxifying PAHs. nih.govpnas.org Understanding how structural features, such as the K-region epoxide, influence metabolic fate is crucial for assessing the risks associated with environmental pollutants. ontosight.ainih.gov

Furthermore, the 9,10-dihydrophenanthrene scaffold is being explored in medicinal chemistry and materials science. ontosight.aiespublisher.com For instance, recent research has identified derivatives of 9,10-dihydrophenanthrene as potent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication, highlighting the potential of this structural motif in developing new antiviral therapeutics. nih.gov Additionally, new and efficient synthetic methods for creating substituted 9,10-dihydrophenanthrenes and related phenanthrene derivatives are continuously being developed, often utilizing palladium-catalyzed reactions. espublisher.comespublisher.com This ongoing synthetic innovation ensures that a wide variety of derivatives based on this core structure are accessible for further investigation in diverse fields, from biomedical applications to materials science. ontosight.aiespublisher.com

Structure

3D Structure

属性

CAS 编号 |

585-08-0 |

|---|---|

分子式 |

C14H10O |

分子量 |

194.23 g/mol |

IUPAC 名称 |

1a,9b-dihydrophenanthro[9,10-b]oxirene |

InChI |

InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H |

InChI 键 |

PXPGRGGVENWVBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |

规范 SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |

其他CAS编号 |

84489-06-5 |

同义词 |

9,10-dihydrophenanthrene 9,10-epoxide 9,10-EDPN 9,10-epoxy-9,10-dihydrophenanthrene 9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer phenanthrene 9,10-oxide phenanthrene-9,10-oxide |

产品来源 |

United States |

Synthetic Methodologies and Preparation of 9,10 Epoxy 9,10 Dihydrophenanthrene and Its Derivatives

Direct Epoxidation of Phenanthrene (B1679779) and Related Hydrocarbons

The most straightforward route to 9,10-Epoxy-9,10-dihydrophenanthrene involves the direct oxidation of the 9,10-double bond of phenanthrene, which is known as the K-region. This transformation can be accomplished using various oxidizing agents. The synthesis typically involves the oxidation of phenanthrene or its derivatives. ontosight.aiontosight.ai

Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are common reagents for this epoxidation. nih.gov The reaction proceeds via the Prilezhaev mechanism, where the peroxy acid delivers an oxygen atom to the electron-rich double bond of phenanthrene. Another classical method involves the use of chromic acid for the oxidation of phenanthrene, which can lead to the formation of phenanthrene-9,10-quinone, a precursor that can be subsequently converted to the epoxide. wikipedia.org Additionally, gas-phase reactions of phenanthrene with oxidants like hydroxyl (OH) and nitrate (B79036) (NO₃) radicals can also lead to the formation of related oxidized species, including 9,10-phenanthrenequinone. researchgate.net

Below is a table summarizing various direct oxidation methods.

| Oxidant | Substrate | Product | Notes |

| Peroxyacids (e.g., mCPBA) | Phenanthrene | This compound | Common and direct method for epoxidation. nih.gov |

| Chromic Acid | Phenanthrene | Phenanthrene-9,10-dione | The dione (B5365651) is a stable precursor for the epoxide. wikipedia.org |

| Hydrogen Peroxide / γ-alumina | Olefins | Epoxides | A direct epoxidation method using a solid catalyst. mdpi.com |

| Ozone (O₃) | Alkenes | Ozonides | A powerful oxidation that can cleave double bonds but can be controlled to form epoxides under certain conditions. pitt.edu |

Novel Cyclization and Cascade Reactions for Dihydrophenanthrene Scaffolds

Modern synthetic chemistry has introduced sophisticated cyclization and cascade reactions to construct the core 9,10-dihydrophenanthrene (B48381) structure, which is the immediate precursor to the target epoxide. These methods often offer high efficiency and control over the molecular architecture.

A notable approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which successfully yields 9,10-dihydrophenanthrene and its derivatives. espublisher.comespublisher.com This method is significant for creating the fundamental carbocyclic structure from simpler starting materials. Another powerful technique is the rhodium (III)-catalyzed C–H activation and relay Diels–Alder reaction, which has been used for the one-pot synthesis of various 9,10-dihydrophenanthrene derivatives. nih.gov

Palladium catalysis is also central to other strategies, such as the intramolecular dehydrogenative coupling of two aryl C-H bonds to form 5,6-dihydrophenanthridines, which are aza-analogues of the dihydrophenanthrene system. mdpi.com Furthermore, palladium-catalyzed domino reactions involving intermolecular amination and intramolecular direct arylation provide access to functionalized carbazoles, which share a similar fused-ring system. organic-chemistry.org Recently, a Pd(II)-catalyzed enantioselective cascade involving the β,γ-methylene C(sp³)–H diarylation of free carboxylic acids has been developed to create complex chiral 9,10-dihydrophenanthrene scaffolds in a single step. nih.gov

These advanced catalytic systems are summarized in the table below.

| Catalytic System | Reaction Type | Product Scaffold | Key Features |

| Palladium(0)/Palladium(II) | Heck Reaction & Reverse Diels-Alder | 9,10-Dihydrophenanthrene | Forms the core structure from vinyl bromoaldehydes. espublisher.comespublisher.com |

| Rhodium(III) | C-H Activation & Relay Diels-Alder | 9,10-Dihydrophenanthrene derivatives | Efficient one-pot synthesis. nih.gov |

| Palladium(II) | Intramolecular Dehydrogenative Coupling | 5,6-Dihydrophenanthridines | Forms aza-analogues of the target scaffold. mdpi.com |

| Palladium(II) | Enantioselective Cascade C-H Diarylation | Chiral 9,10-Dihydrophenanthrenes | One-step synthesis of complex, chiral scaffolds. nih.govresearchgate.net |

Stereoselective Synthesis Approaches to Optically Active Epoxide Analogues

The synthesis of optically active epoxides is of great interest, and several strategies have been developed to achieve enantioselectivity. These methods can involve the asymmetric epoxidation of the phenanthrene double bond or the synthesis of a chiral precursor that is then converted to the epoxide.

Famous asymmetric epoxidation reactions, such as the Sharpless-Katsuki and Jacobsen epoxidations, provide routes to chiral epoxides. wikipedia.orgwikipedia.org The Sharpless epoxidation is primarily used for allylic alcohols, requiring a directing hydroxyl group which is absent in phenanthrene. wikipedia.orgorganic-chemistry.org The Jacobsen-Katsuki epoxidation, however, is suitable for unfunctionalized cis-disubstituted alkenes using a chiral manganese-salen catalyst and can, in principle, be applied to the 9,10-double bond of phenanthrene. openochem.orgorganic-chemistry.org

Another strategy is to first create a chiral diol or diamine precursor. For instance, chiral trans-9,10-dihydrophenanthrene-9,10-diamine has been prepared from biphenyl-2,2′-dialdehyde through an intramolecular imino pinacol (B44631) coupling reaction. researchgate.net This chiral diamine can then be converted to the corresponding chiral epoxide. Similarly, the enzymatic metabolism of related polycyclic aromatic hydrocarbons, like benzo[c]phenanthrene (B127203), by rat liver microsomes has been shown to produce enantiomerically enriched epoxides and dihydrodiols. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Chirality Control |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complex | Unfunctionalized cis-Alkenes | Catalyst-controlled enantioselective oxygen transfer. wikipedia.orgopenochem.org |

| Sharpless-Katsuki Epoxidation | Titanium Tetraisopropoxide / Chiral Tartrate | Allylic Alcohols | Substrate-directed epoxidation. wikipedia.orgorganic-chemistry.org |

| Intramolecular Imino Pinacol Coupling | - | Biphenyl-2,2′-dialdehyde | Synthesis of a chiral diamine precursor. researchgate.net |

| Enzymatic Oxidation | Rat Liver Microsomes | Benzo[c]phenanthrene | Stereoselective formation of epoxide enantiomers. nih.gov |

Derivatization Strategies for Functionalized Epoxides and their Precursors

This compound and its precursors are versatile intermediates for further chemical transformations. The strained epoxide ring is susceptible to rearrangement and ring-opening reactions, leading to a variety of functionalized derivatives.

A notable reaction of the epoxide is its photochemical rearrangement. Upon irradiation with UV light (254 nm), this compound rearranges to form 2,3:4,5-dibenzoxepin.

The precursor, phenanthrene-9,10-quinone (also known as phenanthrenedione), is a particularly useful platform for derivatization. wikipedia.org It can be used as a mass-tagging reagent for the sensitive detection of aliphatic aldehydes in analytical chemistry. Furthermore, phenanthrenequinone (B147406) can act as a visible-light photocatalyst for synthesizing polysubstituted quinolines from 2-vinylarylimines. acs.org This process involves the excited state of the quinone inducing a one-electron oxidation of the imine substrate, triggering a cyclization cascade. acs.org

| Precursor/Substrate | Reagents/Conditions | Product | Application/Transformation |

| This compound | UV light (254 nm) | 2,3:4,5-Dibenzoxepin | Photochemical rearrangement. |

| Phenanthrene-9,10-quinone | Aliphatic Aldehydes | Aldehyde derivatives | Derivatization for mass spectrometry analysis. |

| Phenanthrene-9,10-quinone | 2-Vinylarylimines / Visible Light | Polysubstituted Quinolines | Photocatalytic synthesis of heterocycles. acs.org |

| 9-Methylene-9,10-dihydrophenanthrene | Alkenes / UV light | Ene-reaction adducts | Photoinduced ene-reactions. researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 9,10 Epoxy 9,10 Dihydrophenanthrene

Thermal Transformations and Stability Analysis

The thermal behavior of 9,10-Epoxy-9,10-dihydrophenanthrene is characterized by its propensity to undergo rearrangements and deoxygenation to achieve a more stable aromatic system.

Under thermal conditions, a significant reaction pathway for this compound is deoxygenation to form phenanthrene (B1679779). This process involves the elimination of the oxygen atom from the epoxide ring, leading to the restoration of the fully aromatic phenanthrene core. This transformation underscores the thermodynamic driving force to alleviate the strain of the oxirane ring and regain the resonance stabilization of the aromatic system.

In the presence of acid or upon prolonged heating, this compound undergoes rearrangement to form 9-phenanthrol (9-hydroxyphenanthrene). rsc.orgnih.gov The acid-catalyzed mechanism involves protonation of the epoxide oxygen, followed by ring-opening to generate a carbocation intermediate. A subsequent hydride shift and tautomerization lead to the formation of the more stable phenolic product. rsc.org It has been confirmed that 9-phenanthrol is produced upon prolonged heating of the epoxide above its melting point (150-200°C). rsc.org This rearrangement competes with the deoxygenation pathway and highlights the versatile reactivity of the epoxide ring.

| Transformation | Conditions | Major Product(s) |

| Thermal | Prolonged heating (150-200°C) | 9-Phenanthrol |

| Acid-Catalyzed | Acidic medium | 9-Phenanthrol |

Photochemical Reaction Pathways

The absorption of ultraviolet light induces distinct electronic and structural changes in this compound, leading to unique photochemical reactions that differ significantly from its thermal transformations.

Upon irradiation with UV light (e.g., at 254 nm) in solvents like benzene (B151609) or acetonitrile, this compound undergoes a photorearrangement to yield 2,3:4,5-dibenzoxepin. rsc.org This reaction is believed to proceed through a concerted mechanism involving cleavage of the carbon-oxygen bond of the epoxide ring. rsc.org The formation of the oxepin (B1234782) derivative is a primary photoproduct, indicating it arises directly from the excited state of the epoxide. rsc.org This photochemical pathway demonstrates a preference for C-O bond cleavage upon photoexcitation. rsc.org

| Reaction | Wavelength | Solvent | Major Product | Yield |

| Photorearrangement | 254 nm | Benzene or Acetonitrile | 2,3:4,5-Dibenzoxepin | ~20% rsc.org |

While photorearrangement is a major pathway, photooxidation can also occur, particularly in the presence of oxygen. The excited state of this compound can interact with molecular oxygen, leading to the formation of various oxidized products. The specific mechanisms and product distributions of photooxidation are complex and can be influenced by factors such as the wavelength of light, oxygen concentration, and the presence of sensitizers. Studies on related polycyclic aromatic hydrocarbon epoxides suggest that photooxidation can lead to the formation of quinones and other oxygenated derivatives.

Nucleophilic Ring-Opening Reactions and Adduct Formation

The strained epoxide ring of this compound is susceptible to attack by nucleophiles, leading to ring-opening and the formation of covalent adducts. nih.gov These reactions are of significant interest due to their relevance in the metabolic activation and binding of polycyclic aromatic hydrocarbons to biological macromolecules.

The ring-opening can be catalyzed by acids, which activate the epoxide for nucleophilic attack. researchgate.net The reaction with water, for instance, yields trans-9,10-dihydro-9,10-dihydroxyphenanthrene. nih.gov In biological systems, enzymatic processes facilitate these reactions. For example, rat liver homogenates convert the epoxide into trans-9,10-dihydro-9,10-dihydroxyphenanthrene and S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione. nih.gov The latter is formed through the action of glutathione (B108866) S-transferase, demonstrating the role of enzymatic catalysis in the detoxification of this reactive epoxide.

The reaction with DNA is of particular toxicological importance. This compound can form covalent adducts with DNA bases, with a preference for the N2 group of guanine. nih.gov These reactions can occur through both cis and trans addition to the epoxide ring. nih.gov The formation of these DNA adducts is a critical step in the mutagenic and carcinogenic activity of some polycyclic aromatic hydrocarbons. ontosight.ai

| Nucleophile | Product |

| Water | trans-9,10-dihydro-9,10-dihydroxyphenanthrene nih.gov |

| N-acetylcysteine | N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine nih.gov |

| Glutathione (enzymatic) | S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione nih.gov |

| DNA (guanine) | Guanine-N2 adducts nih.gov |

Hydrolytic Cleavage to trans-9,10-Dihydro-9,10-dihydroxyphenanthrene

The hydrolysis of this compound is a critical detoxification pathway, converting the reactive epoxide into a less reactive diol. This process can occur both non-enzymatically and enzymatically, with the latter being catalyzed by epoxide hydrolases.

Under aqueous acidic conditions, the epoxide oxygen is protonated, which enhances the electrophilicity of the epoxide carbons and facilitates nucleophilic attack by water. libretexts.orgkhanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via a mechanism with S"N"2 characteristics, where the water molecule attacks one of the epoxide carbons, leading to the opening of the strained ring. This attack occurs from the side opposite to the epoxide ring, resulting in an inversion of configuration at the site of attack. The outcome of this process is the formation of a trans-9,10-dihydro-9,10-dihydroxyphenanthrene. libretexts.org The stereochemistry of the final product is a direct consequence of the backside attack mechanism.

Enzymatic hydrolysis is facilitated by epoxide hydrolases (EHs). These enzymes can exhibit high stereoselectivity and enantioselectivity. For instance, studies on analogous epoxides have shown that some EHs preferentially hydrolyze one enantiomer of a racemic epoxide mixture, and can do so with high stereospecificity to yield a single diol enantiomer. acs.org The active site of the enzyme dictates the regioselectivity and stereoselectivity of the water attack on the epoxide ring.

Conjugation with Biological Thiols (e.g., Glutathione, N-Acetylcysteine)

Conjugation with endogenous thiols, such as glutathione (GSH) and its metabolic precursor N-acetylcysteine (NAC), represents another major detoxification pathway for this compound. These reactions can occur non-enzymatically but are significantly accelerated by enzymes, particularly Glutathione S-transferases (GSTs).

The reaction involves the nucleophilic attack of the thiol group on one of the electrophilic carbons of the epoxide ring. This leads to the formation of a stable thioether conjugate. The conjugation of this compound with glutathione is a key step in the formation of mercapturic acids, which are ultimately excreted in the urine. nih.govnih.gov

Research has shown that the GSTM1-positive individuals have significantly higher levels of the mercapturic acid derivative of phenanthrene-9,10-epoxide in their urine, indicating the important role of this specific GST isozyme in the detoxification process. nih.gov The reaction with N-acetylcysteine follows a similar nucleophilic addition mechanism. nih.govnih.gov Studies involving the synthesis of reference standards for metabolic research have prepared N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine by reacting this compound with N-acetyl-L-cysteine. nih.gov

Interestingly, studies on different diol epoxides of phenanthrene have revealed a preference for the conjugation of the "reverse" diol epoxide over the "bay-region" diol epoxide, which is considered more carcinogenic. nih.gov This suggests that the structural features of the epoxide play a significant role in its recognition and processing by GSTs.

| Biological Thiol | Enzyme | Product Type | Significance |

|---|---|---|---|

| Glutathione (GSH) | Glutathione S-transferases (e.g., GSTM1) | Glutathione conjugate | Precursor to mercapturic acid for excretion |

| N-Acetylcysteine (NAC) | Non-enzymatic/Enzymatic | N-acetylcysteine conjugate | Detoxification product |

Investigation of Lewis Acid-Promoted Epoxide Rearrangements

The strained epoxide ring of this compound can undergo rearrangement to form phenolic derivatives, a reaction that can be promoted by Lewis acids. This rearrangement is significant as it can lead to the formation of potentially more reactive species.

In the presence of a Lewis acid, the epoxide oxygen coordinates with the acid, which further polarizes the C-O bonds and facilitates their cleavage. This can lead to the formation of a carbocation intermediate, which then rearranges to a more stable structure. One of the expected rearrangement products of this compound is 9-phenanthrol. This transformation involves a hydride shift following the opening of the epoxide ring.

Computational Chemistry in Mechanistic Elucidation of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of complex organic molecules like this compound. These methods allow for the detailed study of reaction pathways, transition states, and the energetics of different chemical processes.

For the reactions of this compound, computational studies can provide insights into:

Hydrolytic Cleavage: Modeling the acid-catalyzed hydrolysis can help to visualize the protonation step, the attack of the water molecule, and the transition state leading to the trans-diol. This can confirm the stereochemical outcome and provide energy barriers for the reaction.

Conjugation with Thiols: DFT calculations can be used to study the active site of Glutathione S-transferases and model the interaction of this compound with the enzyme and glutathione. This can help to explain the observed regioselectivity and the higher reactivity of certain isomers.

Epoxide Rearrangements: Computational models can be employed to investigate the mechanism of Lewis acid-promoted rearrangements. By calculating the energies of intermediates and transition states, the most likely pathway for the formation of 9-phenanthrol and other potential rearrangement products can be determined.

Studies on related polycyclic aromatic hydrocarbon epoxides have demonstrated the power of these computational approaches in understanding their structure and reactivity. nih.gov For instance, quantum mechanical studies on the diol epoxides of benzo[c]phenanthrene (B127203) have provided detailed information on their three-dimensional structures and how these affect their reactivity. nih.gov

| Reaction | Computational Method | Insights Gained |

|---|---|---|

| Hydrolytic Cleavage | DFT | Reaction pathway, transition state geometry, energy barriers, stereochemical outcome. |

| Conjugation with Thiols | Molecular Docking, DFT | Enzyme-substrate interactions, regioselectivity, reaction energetics. |

| Lewis Acid-Promoted Rearrangement | DFT | Mechanism of rearrangement, stability of intermediates, product prediction. |

Applications in Mechanistic Metabolism Research of Polycyclic Aromatic Hydrocarbons Pahs

Role as a Model Substrate for Carcinogenic PAH Diol Epoxides

9,10-Epoxy-9,10-dihydrophenanthrene is extensively used as a model substrate to investigate the metabolic pathways of more complex and carcinogenic PAHs. The "bay region" diol epoxide hypothesis posits that the ultimate carcinogenic forms of many PAHs are diol epoxides in which the epoxide ring forms part of a sterically hindered bay region of the molecule. While phenanthrene (B1679779) has a bay region, its diol epoxides are not as carcinogenic as those of compounds like benzo[a]pyrene. However, the fundamental enzymatic reactions involved in the formation and subsequent transformation of its K-region epoxide are analogous to those of the more potent carcinogens. nih.govnih.gov

The study of this compound allows researchers to probe the activity and specificity of key enzymes involved in PAH metabolism without the handling risks associated with highly carcinogenic compounds. Research has demonstrated that the metabolic activation of PAHs to diol epoxides is a critical step in their mechanism of carcinogenicity, and understanding the transformation of simpler epoxides like this compound provides fundamental insights into this process.

Enzymatic Transformations of this compound in Biological Systems

The metabolism of this compound is a multi-step process involving several key enzyme systems. These enzymatic transformations are critical in determining the ultimate biological activity of the parent PAH, phenanthrene, and serve as a model for other PAHs.

Cytochrome P450-Mediated Epoxidation and Hydroxylation Pathways

Cytochrome P450 (CYP) monooxygenases are central to the initial metabolism of PAHs, including the formation of epoxides. While this compound is itself a product of CYP-mediated oxidation of phenanthrene, it can also be a substrate for further CYP-catalyzed reactions. Studies on related PAHs, such as benzo[c]phenanthrene (B127203), have implicated specific CYP isozymes, namely CYP1A2 and CYP1B1, in the formation of dihydrodiol precursors to diol epoxides in human liver and lung. It is plausible that these or similar CYP isozymes are also involved in the further metabolism of this compound, potentially leading to the formation of other hydroxylated products.

Epoxide Hydrolase Activity in Dihydrodiol Formation

A primary metabolic fate of this compound in biological systems is its hydrolysis to the corresponding trans-9,10-dihydro-9,10-dihydroxyphenanthrene (phenanthrene trans-9,10-dihydrodiol). This reaction is catalyzed by the enzyme epoxide hydrolase (EH). nih.gov In vitro studies using rat liver homogenates have confirmed the conversion of the epoxide to this trans-dihydrodiol. nih.gov There are multiple isoforms of epoxide hydrolase, with microsomal epoxide hydrolase (mEH) being particularly important in the metabolism of xenobiotic epoxides. The action of epoxide hydrolase is a critical detoxification step, as it converts the reactive epoxide into a less reactive diol.

Glutathione (B108866) S-Transferase-Catalyzed Conjugation Reactions

Another major detoxification pathway for this compound is its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This process involves the nucleophilic attack of the thiol group of GSH on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a stable, water-soluble conjugate. Studies with rat liver homogenates have demonstrated the formation of S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione from this compound. nih.gov This conjugate can be further metabolized to a mercapturic acid (N-acetylcysteine conjugate) and excreted. nih.gov Research on diol epoxides of other PAHs has shown that specific GST isoenzymes, including those from the Alpha, Mu, and Pi classes, are involved in this conjugation, with varying catalytic efficiencies.

Analysis of Metabolite Profiles and Pathways in Model Organisms and In Vitro Systems

The metabolic fate of this compound has been investigated in various model systems, providing a clearer picture of its biotransformation.

In vivo studies in rats have shown that administration of this compound leads to the excretion of several metabolites. The major products are the trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates, as well as N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine (a mercapturic acid). nih.gov Minor metabolites, including 9-phenanthryl sulphate and glucosiduronate, have also been identified. nih.gov

In vitro systems, such as rat liver homogenates, have been instrumental in dissecting the specific enzymatic pathways. These systems have confirmed the direct conversion of the epoxide to trans-9,10-dihydro-9,10-dihydroxyphenanthrene and the glutathione conjugate. nih.gov Furthermore, studies using recombinant naphthalene (B1677914) dioxygenase from Pseudomonas putida have demonstrated the oxidation of the related compound 9,10-dihydrophenanthrene (B48381) to (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene, showcasing the utility of microbial systems in studying specific metabolic reactions. nih.gov

Formation and Stereochemistry of Dihydroxydihydrophenanthrene Metabolites

The enzymatic reactions involved in the metabolism of this compound are often highly stereospecific, leading to the formation of specific stereoisomers of the resulting dihydrodiol. The enzymatic hydrolysis of the epoxide by epoxide hydrolase in mammalian systems predominantly yields the trans-dihydrodiol. nih.gov Specifically, studies have indicated the formation of trans-9,10-dihydro-9,10-dihydroxyphenanthrene. nih.gov

Investigations into the stereochemistry of dihydrodiol metabolites of related PAHs have provided further insights. For example, the oxidation of 9,10-dihydrophenanthrene by naphthalene dioxygenase produces (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with a high enantiomeric excess. nih.gov This highlights the stereospecificity of the enzymes involved in these metabolic pathways. The absolute configuration of the resulting diols is critical as it can influence the subsequent metabolic steps and the ultimate biological activity of the parent compound.

Data Tables

Table 1: Major Metabolites of this compound in Rats

| Metabolite | Chemical Name | Excretion Product |

| Dihydrodiol | trans-9,10-dihydro-9,10-dihydroxyphenanthrene | Free and conjugated forms |

| Mercapturic Acid | N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine | - |

| Phenol Conjugates | 9-phenanthryl sulphate and glucosiduronate | - |

Data sourced from Boyland and Sims (1967). nih.gov

Table 2: Kinetic Parameters of Human Glutathione S-Transferase Isozymes with a Model Epoxide Substrate (9,10-Epoxystearic acid)

| GST Isozyme Class | Km (mM) | Vmax (mol/min/mol) |

| Alpha | 0.47 | 142 |

| Mu | 0.32 | 256 |

| Pi | 0.80 | 52 |

This table presents kinetic data for 9,10-epoxystearic acid as a representative epoxide substrate to illustrate the relative activities of different GST classes.

Characterization of Conjugated Metabolites (e.g., Mercapturic Acids, Sulfates, Glucuronides)

The biotransformation of this compound, a key intermediate in the metabolism of phenanthrene, leads to the formation of various conjugated metabolites. These conjugation reactions represent critical detoxification pathways, rendering the molecule more water-soluble and facilitating its excretion.

In vivo studies using rats have demonstrated that this compound is converted into several key metabolites. nih.govnih.gov A primary pathway involves the enzymatic addition of glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), to the epoxide. This initial conjugate, S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione, is subsequently processed in the body to form the corresponding mercapturic acid, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine. nih.govnih.gov This mercapturic acid has been identified as a major metabolite in the urine of rats dosed with phenanthrene, providing strong evidence for the role of the 9,10-epoxide as its precursor. nih.govacs.org

Research has successfully developed methods to quantify this specific mercapturic acid (referred to as PheO-NAC) in human urine. nih.govnih.gov One study detected PheO-NAC in the urine of smokers, with levels being significantly higher in individuals with the GSTM1-positive genotype compared to those with the GSTM1-null genotype. nih.gov This finding directly implicates the GSTM1 enzyme in the detoxification of this compound in humans. nih.gov

In addition to the glutathione pathway, other conjugated metabolites are formed. Studies in rats have identified the formation of 9-phenanthryl sulphate and 9-phenanthryl glucosiduronate. nih.gov Furthermore, the metabolite 9-hydroxy-10-phenanthryl sulphate has also been detected. nih.gov These findings highlight that the epoxide can undergo rearrangement to 9-hydroxyphenanthrene, which is then conjugated, or the hydroxyl group formed from the opening of the epoxide ring can be a site for conjugation.

The variety of these metabolites underscores the complex and competing pathways involved in the detoxification of this PAH epoxide.

Table 1: Characterized Conjugated Metabolites of this compound

Molecular Dosimetry Research Utilizing Epoxide-Derived Hemoglobin Adducts

Molecular dosimetry aims to quantify the dose of a carcinogen that has reached and reacted with critical cellular macromolecules, such as DNA and proteins. Hemoglobin (Hb) adducts are widely used as biomarkers for this purpose because they are readily accessible in blood, reflect an integrated exposure over the lifespan of the red blood cell (approximately 120 days), and their formation avoids the complexities of DNA repair that affect DNA adduct levels. nih.gov

Reactive electrophilic metabolites of PAHs, such as epoxides and diol-epoxides, can covalently bind to nucleophilic sites in hemoglobin. nih.gov Research has been conducted specifically to quantify the binding of phenanthrene-9,10-oxide to hemoglobin, indicating its direct relevance as a source of such adducts. american.edu The epoxide can react with nucleophilic amino acid residues in the hemoglobin protein, such as cysteine and the N-terminal valine. nih.gov

Investigation of Stereoselectivity in Biotransformation Processes

The biotransformation of PAHs is often a stereoselective process, meaning that enzymes can preferentially produce or metabolize one stereoisomer over another. This has significant implications, as the biological activity of PAH metabolites can be highly dependent on their specific three-dimensional structure. Investigating the stereoselectivity of reactions involving this compound and its precursors is crucial for understanding the mechanistic basis of PAH toxicity.

Research on the oxidation of 9,10-dihydrophenanthrene, the parent hydrocarbon for the epoxide, by naphthalene dioxygenase from Pseudomonas putida provides a clear example of stereospecific metabolism. nih.govnih.gov This enzyme system was found to oxidize 9,10-dihydrophenanthrene to two main products with high stereoselectivity:

(+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene (70% relative yield; >95% enantiomeric excess).

(+)-(S)-9-hydroxy-9,10-dihydrophenanthrene (30% relative yield). nih.gov

This demonstrates that the initial enzymatic attack on the hydrocarbon ring system is highly controlled, leading to products with a specific, defined absolute stereochemistry. The formation of the epoxide itself by cytochrome P450 enzymes can also be stereoselective, potentially yielding an excess of either the (9R,10S)- or (9S,10R)-enantiomer.

Subsequent enzymatic reactions, such as hydrolysis by epoxide hydrolase or conjugation by glutathione S-transferases, are also known to be stereoselective. For instance, the formation of the S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione conjugate is described with specific stereochemistry, such as the (9S-trans)-isomer, indicating a selective reaction with one of the epoxide enantiomers. ontosight.ai The conformation and properties of the resulting trans-9,10-dihydroxy-9,10-dihydrophenanthrene and its glucuronide conjugates are also influenced by this inherent stereochemistry. acs.org

Table 2: Stereoselective Biotransformation of 9,10-Dihydrophenanthrene

Advanced Analytical and Spectroscopic Methodologies in Compound Characterization and Research

Chromatographic Separation Techniques for Epoxide and Metabolite Analysis

Chromatographic methods are fundamental to the isolation and quantification of 9,10-Epoxy-9,10-dihydrophenanthrene and its various metabolic products from biological and environmental samples. The choice of technique depends on the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Reaction Products and Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. When analyzing this compound, GC-MS is particularly useful for identifying its thermal degradation products and certain volatile metabolites. In the heated GC inlet, the epoxide may undergo thermal rearrangement to form more stable isomers, such as 9-phenanthrol.

Metabolic studies of phenanthrene (B1679779) have identified various degradation products, some of which are amenable to GC-MS analysis after appropriate derivatization, such as silylation, to increase their volatility. nih.govresearchgate.net For instance, the analysis of phenanthrene metabolites from microbial degradation has successfully identified compounds like 9,10-dihydroxyphenanthrene (B1203692) using GC-MS. researchgate.net This technique, therefore, allows for the separation of complex mixtures and provides mass spectra that offer structural information based on the fragmentation patterns of the analytes. The coupling of GC with a mass spectrometer enables the confident identification of compounds like phenanthrene-9,10-quinone, a potential oxidation product. illinois.edu

High-Performance Liquid Chromatography (HPLC) for Resolution of Stereoisomers and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound and its polar metabolites. A significant advantage of HPLC is its ability to separate stereoisomers, which is crucial given that the epoxide has chiral centers. ontosight.ai The (+)- and (-)-enantiomers of the epoxide can be resolved using chiral stationary phases (CSPs). nih.gov This separation is critical because different enantiomers often exhibit distinct biological activities.

HPLC is extensively used for metabolite profiling in studies of polycyclic aromatic hydrocarbons (PAHs). d-nb.info For example, HPLC methods have been developed to separate and quantify various phenanthrene metabolites, including dihydrodiols and their conjugates, from complex biological matrices like microsomal incubations or urine. nih.govnih.govnih.govresearchgate.net The technique can separate not only the parent epoxide but also its key metabolites formed through enzymatic reactions, such as trans-9,10-dihydro-9,10-dihydroxyphenanthrene. The use of reversed-phase columns is common for separating these compounds based on their polarity. acs.orghelixchrom.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Once isolated, spectroscopic techniques are employed to determine the precise chemical structure and three-dimensional arrangement of atoms in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The protons on the epoxide ring are particularly diagnostic, typically appearing in the 2.5-3.5 ppm region, a characteristic shift for epoxides. libretexts.org The protons on the aromatic portion of the molecule would exhibit complex splitting patterns in the aromatic region (approximately 7-8.5 ppm), similar to those observed for the parent 9,10-dihydrophenanthrene (B48381). chemicalbook.comnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the epoxide ring are expected to resonate in the 40-60 ppm range. libretexts.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity between protons, helping to assign the complex signals in the aromatic region. nih.gov

| Proton Type | Expected ¹H NMR Chemical Shift (ppm) | Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |

| Epoxide (H9, H10) | ~2.5 - 3.5 | Epoxide (C9, C10) | ~40 - 60 |

| Aromatic | ~7.0 - 8.5 | Aromatic | ~120 - 140 |

Table 1: Predicted NMR Chemical Shifts for this compound.

Mass Spectrometry (MS) for Fragmentation Patterns and Metabolite Identification

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 194, corresponding to its molecular formula C₁₄H₁₀O. ontosight.ai

The fragmentation pattern in electron ionization MS (EI-MS) is key to structural identification. Characteristic fragmentation pathways for epoxides can help confirm the structure. For instance, a common fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 amu), which would lead to a significant peak at m/z 166. Another potential fragmentation pathway involves rearrangement to the more stable 9-phenanthrol isomer, which would then fragment further. Analysis of the mass spectra of metabolites, such as the corresponding dihydrodiol, often shows a characteristic loss of water ([M-18]⁺). nih.gov Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for identifying metabolites in complex biological samples. nih.govacs.org

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. suniv.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed 3D map of electron density can be generated, revealing the precise positions of all atoms.

This technique would definitively establish the relative orientation of the epoxide ring with respect to the phenanthrene backbone. For example, it can distinguish between syn and anti diastereomers, which arise from the epoxide oxygen being on the same or opposite side as other substituents. X-ray crystallographic analysis has been successfully used to define the molecular structure of analogous diol epoxides, such as those of benzo[a]pyrene, confirming the orientation of hydroxyl and epoxide groups. nih.gov This level of structural detail is crucial for understanding structure-activity relationships, as the biological effects of stereoisomers can differ significantly. conicet.gov.ar

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the three-dimensional structure of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror image (enantiomers). In the context of 9,10-dihydrophenanthrene derivatives, which are chiral metabolites of the achiral phenanthrene-9,10-oxide, CD spectroscopy has been instrumental in determining their absolute configuration and conformation in solution. nih.gov

The chiroptical properties of 9,10-trans-disubstituted 9,10-dihydrophenanthrenes are dictated by both the absolute configuration at the stereogenic centers (9 and 10 positions) and the conformation of the biphenyl (B1667301) chromophore. nih.gov Research has shown that the CD spectrum of these compounds exhibits distinct Cotton effects at different wavelengths, which can be correlated to specific structural features.

A key finding is that the sign of the long-wavelength Cotton effect, referred to as the A-band, is directly related to the benzylic chirality and remains consistent regardless of the conformation of the molecule. nih.gov This provides a reliable method for assigning the absolute configuration of the enantiomers. Conversely, the sign of the B-band Cotton effect in the CD spectrum is sensitive to the conformation of the biphenyl chromophore within the 9,10-dihydrophenanthrene structure. nih.gov This dual-information aspect of CD spectroscopy makes it a particularly insightful tool for the complete stereochemical analysis of these molecules. The relationship between the chiroptical properties of 9,10-dihydrophenanthrenes and those of 5,6-trans-disubstituted 1,3-cyclohexadienes has also been noted, suggesting a common origin for their spectral features. nih.gov

The ability to resolve and characterize enantiomers is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomeric forms. Enzymatic resolution techniques, such as lipase-catalyzed hydrolysis, have been successfully employed to separate the enantiomers of related dihydrophenanthrene derivatives on a preparative scale, allowing for the individual study of each stereoisomer.

Immunoassay and ³²P-Postlabeling for Covalent Adduct Research

The epoxide group in this compound is chemically reactive and can form covalent adducts with biological macromolecules, most notably DNA. The formation of such DNA adducts is a critical event in the initiation of carcinogenesis by many polycyclic aromatic hydrocarbons (PAHs). Therefore, sensitive and specific methods are required to detect and quantify these adducts. Immunoassays and the ³²P-postlabeling technique are two such powerful methodologies.

Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. In the context of DNA adduct research, highly specific antibodies that recognize and bind to a particular DNA adduct can be developed. Competitive immunoassays are often employed, where the sample DNA containing the adduct of interest competes with a known amount of labeled adduct for binding to a limited amount of antibody. The extent of binding of the labeled adduct is inversely proportional to the concentration of the adduct in the sample. These assays can be highly sensitive, capable of detecting very low levels of DNA adducts.

The ³²P-postlabeling analysis is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹–10¹⁰ normal nucleotides from a small DNA sample (10 µg or less). nih.govspringernature.com The general procedure involves four key steps:

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The normal, unmodified nucleotides are often removed to enrich the sample for the more hydrophobic adducts.

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by measuring their radioactivity. nih.govspringernature.com

While direct studies on this compound using these techniques are not extensively detailed in readily available literature, the application of ³²P-postlabeling to structurally related and highly carcinogenic epoxides, such as the diol epoxides of benzo[a]pyrene, provides a clear precedent and a methodological framework. For instance, studies on (+/-)-3-hydroxy-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPTE), another reactive metabolite, have utilized nuclease P1-enhanced ³²P-postlabeling to identify and characterize the DNA adducts formed. nih.gov This research demonstrated that anti-BPTE forms multiple adducts with DNA, with a preference for reacting with deoxyadenosine (B7792050) (dAp) and deoxyguanosine (dGp). nih.gov The distinct chromatographic profiles of these adducts allowed for their differentiation from those formed by other metabolites. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

The enzymatic processing of 9,10-Epoxy-9,10-dihydrophenanthrene can be elucidated using powerful computational techniques such as quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) simulations. nih.govyoutube.comyoutube.com These methods are crucial for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally.

QM methods, based on the principles of quantum mechanics, are used to model the electronic structure of atoms and molecules, allowing for the study of bond-breaking and bond-forming processes. researchgate.net For enzymatic reactions involving this compound, a QM approach can be used to calculate the energy barriers of different reaction pathways, identify transition states, and determine the most likely mechanism. researchgate.net

However, enzymatic systems are large and complex, making a full QM treatment computationally expensive. This is where QM/MM simulations offer a more feasible approach. nih.gov In a QM/MM simulation, the system is partitioned into two regions: a smaller, electronically important region (the QM region) and the surrounding environment (the MM region). nih.gov For the enzymatic processing of this compound, the QM region would typically include the substrate and the key amino acid residues of the enzyme's active site directly involved in the reaction. The remainder of the protein and the surrounding solvent are treated with the less computationally demanding molecular mechanics (MM) force field. nih.gov

Combined QM/MM calculations have been successfully applied to study the hydrolysis of epoxides, providing insights into the roles of specific amino acid residues in the catalytic mechanism. For instance, in the study of limonene (B3431351) 1,2-epoxide hydrolase, QM/MM calculations revealed a concerted general acid catalysis mechanism and quantified the activation barriers for nucleophilic attack on the epoxide carbons. nih.gov Such studies can also evaluate the impact of mutations on enzyme activity by modeling the mutated enzyme and calculating the resulting changes in reaction energetics. nih.gov The choice of the QM method, such as the density functional theory (DFT) functional, is critical for accurately describing the enzyme-substrate interactions. youtube.com

Molecular Dynamics Simulations to Explore Enzyme-Substrate Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological macromolecules, such as the interaction between an enzyme and its substrate, like this compound. nih.govnih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. youtube.com This allows for the exploration of conformational changes, binding events, and the influence of the solvent environment. youtube.commdpi.com

In the context of this compound, MD simulations can be employed to investigate how the epoxide substrate binds to the active site of a metabolizing enzyme. nih.govresearchgate.net By simulating the protein-ligand complex in an aqueous environment, researchers can observe the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) between the substrate and amino acid residues, and analyze the flexibility of both the enzyme and the substrate. nih.govnih.gov

For example, MD simulations of 9,10-dihydrophenanthrene (B48381) derivatives in complex with enzymes have been used to assess the stability of the docked conformations. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation can indicate whether the ligand remains stably bound in the active site. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for substrate binding or catalysis. nih.gov

The solvent, typically water in biological systems, plays a crucial role in enzyme-substrate interactions. MD simulations explicitly model the solvent molecules, allowing for the investigation of solvent effects on binding affinity and reaction energetics. The explicit inclusion of water molecules provides a more realistic representation of the cellular environment compared to implicit solvent models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For phenanthrene (B1679779) derivatives, including epoxides like this compound, QSAR studies can provide valuable insights into the mechanisms of their biological interactions and help in the design of new molecules with desired properties. nih.govnih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov In a QSAR study, a set of molecules with known biological activities (e.g., inhibitory concentrations against an enzyme) is used as a training set. For each molecule, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model should not only fit the training set well but also have good predictive power for new, untested compounds. nih.gov

For instance, 2D-QSAR and 3D-QSAR models have been developed for 9,10-dihydrophenanthrene derivatives to understand their inhibitory activity against specific enzymes. nih.govnih.govnih.gov These models can identify which molecular features are important for activity. For example, a QSAR study on phenanthrene imidazole (B134444) derivatives as mPGES-1 inhibitors indicated that electronic and structural properties significantly contribute to their potency. researchgate.net Contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov

| QSAR Model Type | Key Descriptors | Application Example |

| 2D-QSAR | Topological, constitutional, and physicochemical descriptors | Predicting the anti-3CLpro activity of 9,10-dihydrophenanthrene derivatives. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Rationalizing structural requirements for inhibition of SARS-CoV-2-3CLpro by 9,10-dihydrophenanthrene derivatives. nih.gov |

Molecular Docking Studies of Epoxide-Derived Ligands with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. academie-sciences.frresearchgate.net This method is widely used to study the interactions of epoxide-derived ligands, such as those originating from this compound, with their biological targets. mdpi.comepa.gov

The primary goal of molecular docking is to identify the most stable binding mode of a ligand in the active site of a protein and to estimate the binding affinity, often expressed as a docking score or binding free energy. academie-sciences.frepa.gov The process involves two main steps: first, generating a variety of possible conformations of the ligand within the receptor's binding site, and second, scoring each of these conformations to identify the most favorable one. researchgate.net

For phenanthrene derivatives, molecular docking has been instrumental in understanding their potential biological activities. academie-sciences.frepa.gov For example, docking studies have been performed to evaluate the binding of phenanthrene derivatives to various cancer-related protein targets. academie-sciences.fr The results of these studies, summarized in terms of binding energies, can help to identify the most promising protein targets for a given compound. epa.gov

The analysis of the docked poses provides detailed information about the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net This information is crucial for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved binding affinity and selectivity. mdpi.com

For instance, in a study of 9,10-dihydrophenanthrene derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to predict the binding modes of the compounds in the enzyme's active site. researchgate.net The docking results, in combination with other computational methods, helped to identify novel and potent inhibitors. nih.govresearchgate.netnih.gov

| Protein Target | Ligand Type | Predicted Binding Energy (kcal/mol) |

| B-Raf proto-oncogene serine/threonine-protein kinase | Phenanthrene derivative D-1 | -9.8 epa.gov |

| B-Raf proto-oncogene serine/threonine-protein kinase | Phenanthrene derivative D-2 | -11.1 epa.gov |

| DNA gyrase B subunit | Imidazole phenanthroline derivative 4d | -5.286 researchgate.net |

Stereochemical Prediction and Conformational Analysis through Computational Methods

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its biological activity. nih.gov Computational methods are essential tools for predicting the stereochemistry and performing conformational analysis of complex molecules like this compound. nih.govnih.gov

Stereochemistry refers to the spatial arrangement of atoms in a molecule. This compound can exist as different stereoisomers (enantiomers and diastereomers), which can have vastly different biological effects. Computational methods can be used to predict the absolute stereochemistry of metabolites formed during enzymatic reactions. For example, the oxidation of 9,10-dihydrophenanthrene by naphthalene (B1677914) dioxygenase was found to be highly stereospecific, producing a cis-diol with a defined absolute configuration. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov A flexible molecule like this compound can adopt multiple conformations, and the biologically active conformation may not be the lowest energy conformation in isolation.

Computational methods such as Density Functional Theory (DFT) are frequently used to perform conformational analysis. nih.gov These methods can be used to calculate the relative energies of different conformers and to identify the most stable ones. nih.govchemrxiv.orgchemrxiv.org The results of these calculations can be compared with experimental data, such as that from NMR spectroscopy, to validate the predicted structures. nih.gov For instance, DFT modeling has been used to study the conformational preferences of phenanthrene derivatives and to explain the regioselectivity of their reactions. nih.gov

Computational studies on related polycyclic aromatic hydrocarbon epoxides, such as those of benzo[c]phenanthrene (B127203), have utilized quantum mechanical methods to investigate their structure and reactivity, providing insights into how conformation influences their biological properties. nih.gov

Future Directions in the Study of this compound: An Evolving Landscape

The study of this compound, a key K-region epoxide intermediate in the metabolism of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, continues to be an area of active scientific inquiry. While much is known about its role in metabolic activation and detoxification pathways, emerging research is pushing the boundaries of our understanding. This article explores future directions and novel research avenues, from the synthesis of the epoxide to the prediction of its ultimate biological consequences.

常见问题

Q. What are the common synthetic routes for 9,10-epoxy-9,10-dihydrophenanthrene and its derivatives?

The synthesis of this compound derivatives often involves epoxidation of phenanthrene or its dihydro analogs. For example, one-pot methods using ortho-halogenated aromatic aldehydes can yield phenanthrol and phenanthrenequinone derivatives . Reaction optimization, such as controlling pH (e.g., pH 8.6–8.8 for 1,10-phenanthroline-5,6-epoxide synthesis) and reagent quality (e.g., Clorox bleach), is critical to minimize side products . Acidic conditions with orthoformates and alkyl alcohols can produce alkoxy-substituted derivatives, while modified conditions yield dialkoxymethyl products .

Q. How is this compound metabolized in biological systems?

In rats, the compound undergoes hydrolysis to trans-9,10-dihydro-9,10-dihydroxyphenanthrene and reacts with glutathione to form mercapturic acid derivatives (e.g., N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine). Rat liver homogenates catalyze these transformations, confirming enzymatic involvement . Conjugates like glucosiduronates and sulfates are also identified, highlighting phase II metabolism pathways .

Q. What analytical techniques are used to identify this compound and its isomers?

Gas chromatography-mass spectrometry (GC-MS) with glass capillary columns is standard for separating isomers. Mass spectral fragmentation patterns differentiate arene oxides (e.g., 9,10-epoxide) from oxepins or phenolic derivatives . Retention time comparisons with synthetic standards (e.g., trans-9,10-dihydroxy-9,10-dihydrophenanthrene) further validate identifications .

Q. What safety precautions are recommended for handling this compound?

While specific MSDS data are limited, general guidelines for polycyclic aromatic hydrocarbons apply: use personal protective equipment (gloves, goggles), avoid inhalation/ingestion, and store in cool, ventilated areas. Biological activity studies suggest potential mutagenicity, warranting careful disposal .

Advanced Research Questions

Q. How does naphthalene dioxygenase catalyze stereospecific oxidation of 9,10-dihydrophenanthrene?

Naphthalene dioxygenase from Pseudomonas putida oxidizes 9,10-dihydrophenanthrene to cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene (70% yield) and (S)-9-hydroxy-9,10-dihydrophenanthrene (30% yield). The enzyme’s regioselectivity is influenced by benzylic carbon positioning, favoring R configuration at bridgehead-adjacent centers . Mutant strains confirm catalytic specificity, enabling controlled dihydroxylation for chiral intermediate synthesis .

Q. What environmental risks arise from photooxidation of this compound?

Under simulated sunlight, phenanthrene photooxidizes to this compound, a bioactive arene oxide with mutagenic potential. GC-MS studies show these oxides mimic metabolic activation products, posing ecological risks via food chain incorporation . Solar-induced weathering at air-sea interfaces may amplify bioaccumulation of such residues .

Q. How do microorganisms degrade this compound?

Mycobacteria metabolize phenanthrene via epoxidation, forming trans-9,10-dihydroxy-9,10-dihydrophenanthrene as a dead-end product. Dioxygenase-mediated pathways yield cis-isomers for further oxidation, but epoxide hydrolase activity determines detoxification efficiency . Strain-specific pathways (e.g., Mycobacterium sp. ELW1) highlight interspecies metabolic variability .

Q. How do structural modifications influence cytotoxic activity of derivatives?

Derivatives like 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene from Juncus maritimus exhibit antiproliferative effects. Structure-activity relationships (SAR) reveal hydroxyl and methyl groups enhance cytotoxicity, validated via in vitro assays (e.g., MTT on cancer cell lines) . Semi-synthetic modifications, such as amino or methoxy substitutions, further optimize bioactivity .

Q. Can mass spectrometry distinguish arene oxides from structural isomers?

Yes. This compound exhibits distinct fragmentation patterns (e.g., m/z 208 molecular ion, loss of H2O) versus phenolic or oxepin isomers. Electron impact ionization rearrangements in biphenyl analogs (e.g., diphenic acid anhydride) provide comparative benchmarks for differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。